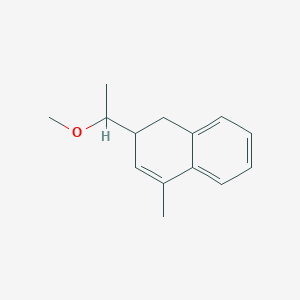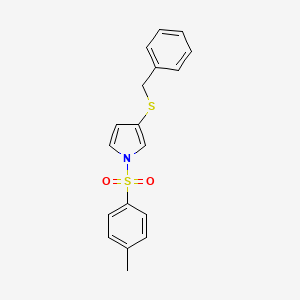
3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole is a chemical compound that features a pyrrole ring substituted with benzylsulfanyl and 4-methylbenzenesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced under specific conditions to form sulfinyl or thiol derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl and sulfonyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzylsulfanyl)-1H-pyrrole: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrole:
3-(Benzylsulfanyl)-1-(phenylsulfonyl)-1H-pyrrole: Similar structure but with a phenylsulfonyl group instead of a 4-methylbenzenesulfonyl group, which may alter its properties.
Uniqueness
3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole is unique due to the presence of both benzylsulfanyl and 4-methylbenzenesulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89597-72-8 |
|---|---|
Formule moléculaire |
C18H17NO2S2 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
3-benzylsulfanyl-1-(4-methylphenyl)sulfonylpyrrole |
InChI |
InChI=1S/C18H17NO2S2/c1-15-7-9-18(10-8-15)23(20,21)19-12-11-17(13-19)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Clé InChI |
OIHOYIIIVUYZRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




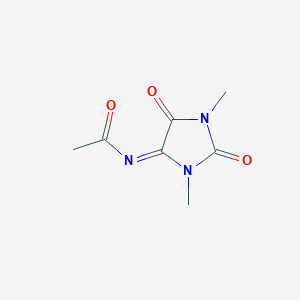
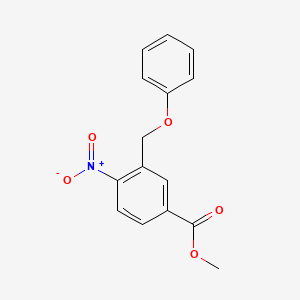
![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
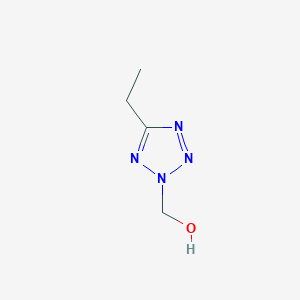
![3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14397188.png)
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)

![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)

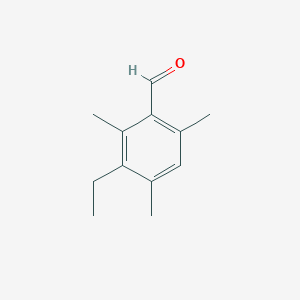
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
